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Compound of Interest

3-Acetyl-3-chlorodihydrofuran-
2(3H)-one

Cat. No.: B141962

Compound Name:

A Note to the Reader: The chemical formula C6H7CIO3 represents multiple possible isomers.
Initial comprehensive searches revealed a significant lack of detailed, publicly available
scientific literature for any single, specific isomer with this formula. The information required to
generate an in-depth technical guide, including extensive quantitative data, detailed
experimental protocols, and established signaling pathways, is not readily available for a
specific compound corresponding to C6H7CIO3.

Therefore, this guide will focus on a plausible, representative isomer, 3-Chloro-6-methyl-2H-
pyran-2,4(3H)-dione, and will present available information on its class of compounds (pyran-
2,4-diones) to infer its likely chemical properties and reactivity. It is crucial to note that the data
presented is based on structurally similar compounds and should be considered predictive
rather than experimentally verified for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione itself.

Introduction

Substituted 2H-pyran-2,4(3H)-diones are a class of heterocyclic compounds that have
garnered interest in medicinal chemistry due to their diverse biological activities. The
introduction of a chlorine atom and a methyl group to the pyran-dione scaffold, as in the case of
3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione, is expected to significantly influence its electronic
properties, reactivity, and biological interactions. This guide aims to provide a comprehensive
overview of the anticipated chemical properties and reactivity of this compound, drawing upon
data from related structures.
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Chemical Properties

Quantitative data for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is not available. The following

table summarizes key physicochemical properties of the closely related and well-characterized

compound, Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione), to provide an

estimate.
Property Value (Dehydroacetic Acid) Reference
Molecular Formula C8H804 [1]
Molecular Weight 168.15 g/mol [2]
Melting Point 109-111 °C [1]
Boiling Point 269.9 °C at 760 Torr [1]
Yellow to orange crystalline
Appearance _
solid
Soluble in ethanol and
Solubility acetone; limited solubility in
water.
pKa Not available
LogP Not available

Spectral Data Interpretation (Predicted for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione):

e 1H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a

signal for the vinylic proton, and a signal for the proton at the chiral center. The chemical

shifts would be influenced by the electron-withdrawing effects of the chlorine and carbonyl

groups.

e 13C NMR: The spectrum would display signals for the methyl carbon, the two carbonyl

carbons, the two olefinic carbons, and the carbon bearing the chlorine atom. The carbonyl

carbons would appear significantly downfield.
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» IR Spectroscopy: Characteristic strong absorption bands would be expected for the C=0
stretching vibrations of the dione functionality (typically in the range of 1700-1750 cm~1). A
C=C stretching vibration for the pyran ring would also be present.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the exact mass of C6H7CIO3. The isotopic pattern of chlorine (3°Cl and 3’Cl in an
approximate 3:1 ratio) would be a key diagnostic feature, with a characteristic M+2 peak.

Chemical Reactivity and Stability

The reactivity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is predicted to be governed by the
functionalities present in the molecule: the enone system, the dicarbonyl moiety, and the chloro
substituent.

» Nucleophilic Attack: The carbonyl carbons are electrophilic and susceptible to nucleophilic
attack. The carbon atom bearing the chlorine is also an electrophilic center, potentially
undergoing nucleophilic substitution reactions.

¢ Reactions at the a-Carbon: The carbon atom adjacent to the carbonyl group and the chlorine
atom is activated and could participate in various condensation reactions.

« Stability: The compound is expected to be moderately stable. Like dehydroacetic acid, it may
be moderately volatile in steam[3]. It should be stored in a tightly closed container in a dry,
cool, and well-ventilated place[4].

e Hazardous Reactions: Strong oxidizing agents, strong acids, and strong bases are likely to
be incompatible. Heating to decomposition may emit acrid smoke and irritating fumes,
including hydrogen chloride gas|[3].

Synthesis

A general synthetic route to 3-acyl-6-methyl-pyran-2,4-diones involves the acylation of the
corresponding unsubstituted pyran-dione. Subsequent chlorination could potentially introduce
the chloro-substituent. A plausible synthetic workflow is outlined below.
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Figure 1. A proposed synthetic workflow for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.
Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione
is not available in the reviewed literature. A general procedure for the chlorination of a similar
dione structure would involve the following steps:

o Dissolution: The starting material, 6-methyl-2H-pyran-2,4(3H)-dione, would be dissolved in a
suitable inert solvent (e.g., dichloromethane or chloroform).

« Addition of Chlorinating Agent: A chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-
chlorosuccinimide (NCS), would be added to the solution, likely at a controlled temperature
(e.g., 0 °C to room temperature).

» Reaction Monitoring: The progress of the reaction would be monitored by a suitable
analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

o Work-up: Upon completion, the reaction mixture would be quenched, for example, with an
agueous solution of sodium bicarbonate. The organic layer would be separated, washed,
dried over an anhydrous salt (e.g., MgSOa), and filtered.

 Purification: The solvent would be removed under reduced pressure, and the crude product
would be purified by a suitable method, such as column chromatography or recrystallization,
to yield the pure 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.
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Biological Activity and Toxicology

The biological activity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione has not been specifically
reported. However, the pyran-2,4-dione scaffold is present in various biologically active
compounds. For instance, dehydroacetic acid is used as an antibacterial and antifungal
agent[5]. It is plausible that the introduction of a chlorine atom could modulate this activity.

Derivatives of pyran-diones have been investigated for a range of biological effects, including
antimicrobial and anticancer properties[5][6]. The specific toxicological profile of 3-Chloro-6-
methyl-2H-pyran-2,4(3H)-dione is unknown. For handling, standard laboratory safety
precautions for chlorinated organic compounds should be followed, including the use of
personal protective equipment such as gloves and safety goggles, and working in a well-
ventilated area[7].

Conclusion

3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione represents an understudied isomer of the chemical
formula C6H7CIO3. While specific experimental data is scarce, its chemical properties and
reactivity can be inferred from related pyran-dione structures. The presence of the chloro-
substituent and the dione functionality suggests a versatile reactivity profile, making it a
potentially interesting target for synthesis and further investigation in medicinal and materials
chemistry. Future research is necessary to elucidate the precise chemical and biological
characteristics of this compound.

Synthesis
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C6H7CIO3
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Figure 2. Logical relationships of the presented information for C6H7CIO3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

